N-Acetyl Lorcaserin-d3

Catalog No.
S1806887
CAS No.
M.F
C₁₃H₁₃D₃ClNO
M. Wt
240.74
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl Lorcaserin-d3

Product Name

N-Acetyl Lorcaserin-d3

Molecular Formula

C₁₃H₁₃D₃ClNO

Molecular Weight

240.74

Synonyms

1-[(1R)-8-Chloro-1,2,4,5-tetrahydro-1-methyl-3H-3-benzazepin-3-yl]ethanone-d3; (R)-1-[8-Chloro-1-methyl-4,5-dihydro-1H-benzo[d]azepin-3(2H)-yl]ethanone-d3

N-Acetyl Lorcaserin-d3 is a stable isotope-labeled derivative of lorcaserin, a selective serotonin receptor agonist primarily targeting the serotonin 2C receptor. Its molecular formula is C13D3H13ClNOC_{13}D_3H_{13}ClNO with a molecular weight of approximately 240.744 g/mol. The compound's structure includes a deuterated ethyl group, which is significant for its use in metabolic studies and pharmacokinetic assessments. N-Acetyl Lorcaserin-d3 is utilized in research to trace the metabolic pathways and biological interactions of lorcaserin due to its unique isotopic labeling, which allows for precise quantification in biological matrices .

Typical of amides and aromatic compounds. Key reactions include:

  • Hydrolysis: Under acidic or basic conditions, N-Acetyl Lorcaserin-d3 can undergo hydrolysis to yield lorcaserin and acetic acid.
  • Nucleophilic Substitution: The chlorine atom in the aromatic ring can be substituted by nucleophiles, facilitating the synthesis of derivatives with varied biological activities.
  • Reduction: The ketone functional group may be reduced to an alcohol, altering its pharmacological properties.

These reactions are essential for understanding how modifications to the compound can influence its activity and interactions within biological systems.

N-Acetyl Lorcaserin-d3 retains the pharmacological properties of lorcaserin, primarily acting as an agonist at the serotonin 2C receptor. This receptor is implicated in appetite regulation and energy homeostasis. Studies have shown that lorcaserin promotes weight loss by enhancing satiety signals in the brain, thus reducing food intake. The deuterated form allows researchers to track its pharmacokinetics without interference from endogenous compounds, providing insights into its absorption, distribution, metabolism, and excretion .

The synthesis of N-Acetyl Lorcaserin-d3 typically involves:

  • Starting Materials: The synthesis begins with commercially available lorcaserin as a precursor.
  • Deuteration: Deuterated reagents are used during the acetylation process to introduce deuterium at specific positions on the molecule.
  • Acetylation Reaction: The reaction between lorcaserin and acetic anhydride or acetyl chloride under controlled conditions leads to the formation of N-Acetyl Lorcaserin-d3.

This method ensures high purity and isotopic labeling efficiency, critical for subsequent biological studies .

N-Acetyl Lorcaserin-d3 has several applications:

  • Pharmacokinetic Studies: Its isotopic labeling allows researchers to accurately measure the pharmacokinetics of lorcaserin in various biological systems.
  • Metabolic Pathway Analysis: It aids in tracing metabolic pathways and understanding how lorcaserin is processed in the body.
  • Drug Development: The compound can be used as a reference standard in drug formulation studies and quality control processes.

These applications are vital for advancing research in obesity treatment and related metabolic disorders.

Interaction studies involving N-Acetyl Lorcaserin-d3 focus on its binding affinity and efficacy at the serotonin 2C receptor compared to other ligands. Research indicates that it maintains similar interaction profiles as lorcaserin but provides enhanced clarity in distinguishing between metabolic pathways due to its deuterated nature. This specificity helps elucidate potential drug-drug interactions and side effects associated with serotonin receptor modulation .

Several compounds share structural similarities with N-Acetyl Lorcaserin-d3, including:

Comparison Table

CompoundStructure SimilarityMechanism of ActionUnique Feature
N-Acetyl Lorcaserin-d3YesSerotonin 2C receptor agonistDeuterated for metabolic tracing
LorcaserinYesSerotonin 2C receptor agonistNon-deuterated
DexamfetamineModerateNorepinephrine releaseStimulant effect
PhentermineModerateNorepinephrine releaseDifferent receptor target

N-Acetyl Lorcaserin-d3's unique isotopic labeling distinguishes it from these compounds, making it particularly useful for detailed pharmacological studies where tracking metabolism is crucial .

Molecular Formula and Weight

N-Acetyl Lorcaserin-d3 possesses the molecular formula C₁₃H₁₆ClNO with deuterium substitution at specific positions . The molecular weight is approximately 240.744 grams per mole, reflecting the increased mass contribution from deuterium atoms compared to the non-deuterated analog . This molecular weight represents a significant increase from the parent lorcaserin compound, which has a molecular formula of C₁₁H₁₄ClN and molecular weight of 195.689 grams per mole [12] [16].

The deuterium labeling contributes approximately 3 atomic mass units to the overall molecular weight, consistent with the replacement of three hydrogen atoms with deuterium isotopes [17]. The acetyl group addition further increases the molecular mass by 42 atomic mass units, corresponding to the C₂H₃O functional group [35].

PropertyValueUnit
Molecular FormulaC₁₃H₁₆ClNO-
Molecular Weight240.744g/mol
Deuterium Content3 atoms-
Parent Compound Weight195.689g/mol

Structural Characteristics

Benzazepine Core Structure

The benzazepine core structure of N-Acetyl Lorcaserin-d3 consists of a seven-membered nitrogen-containing heterocycle fused to a benzene ring [10] [12]. This structural framework, formally designated as 2,3,4,5-tetrahydro-1H-3-benzazepine, provides the fundamental pharmacophoric scaffold [3] [10]. The seven-membered azepine ring adopts various conformational states due to inherent ring flexibility, with multiple low-energy conformations accessible under physiological conditions [19] [22].

The benzazepine system exhibits characteristic conformational preferences, with the seven-membered ring typically adopting twist-chair conformations that minimize steric interactions [19] [39]. Molecular mechanics calculations indicate that the most stable conformations involve chair-like arrangements with minimal ring strain [19]. The benzene ring portion maintains planarity and provides aromatic stabilization to the overall molecular structure [16].

The nitrogen atom within the azepine ring serves as the site for acetyl substitution in N-Acetyl Lorcaserin-d3, modifying the electronic properties and conformational behavior compared to the parent lorcaserin compound [14]. This nitrogen center exhibits sp³ hybridization and can participate in hydrogen bonding interactions [30].

Deuterated Ethyl Group Configuration

The deuterated ethyl group configuration in N-Acetyl Lorcaserin-d3 involves the strategic replacement of hydrogen atoms with deuterium isotopes at specific positions . Deuterium substitution typically occurs at the methyl carbon positions, resulting in CD₃ groups that exhibit altered vibrational frequencies and bond strengths compared to CH₃ groups [17] [20].

The carbon-deuterium bonds demonstrate increased stability relative to carbon-hydrogen bonds, with bond dissociation energies approximately 1.2 to 1.5 kilocalories per mole higher [20] [31]. This enhanced bond strength contributes to improved metabolic stability and altered pharmacokinetic properties [31]. The deuterium kinetic isotope effect manifests as a slower rate of bond cleavage, with typical kinetic isotope effect values ranging from 1 to 5 for primary deuterium effects [20].

The deuterium substitution pattern affects the molecular geometry minimally, as deuterium and hydrogen possess similar atomic radii and electronegativity values [17]. However, the increased mass of deuterium atoms influences vibrational modes and can affect conformational dynamics [29]. The C-D bond exhibits a shorter bond length compared to C-H bonds due to reduced vibrational amplitude at the zero-point energy level [17].

Chloro-Substitution Patterns

The chloro-substitution pattern in N-Acetyl Lorcaserin-d3 follows the same arrangement as the parent lorcaserin compound, with a chlorine atom positioned at the 8-position of the benzazepine ring system [3] [12]. This corresponds to the 7-position when using alternative numbering conventions, specifically at the meta position relative to the fused azepine ring [16]. The chlorine substituent adopts an aromatic carbon-chlorine bond configuration with typical bond lengths of approximately 1.74 Angstroms [15].

The electron-withdrawing nature of the chlorine atom influences the electronic distribution within the aromatic ring, affecting both chemical reactivity and conformational preferences [15]. The chloro-substitution introduces steric bulk that can influence the preferred conformations of the seven-membered ring [32]. Computational studies indicate that chlorine substitution at this position provides optimal receptor binding affinity while maintaining favorable molecular properties [10].

The aromatic carbon-chlorine bond exhibits partial ionic character due to the electronegativity difference between carbon and chlorine atoms [15]. This polarization contributes to intermolecular interactions and can affect crystal packing arrangements in solid-state structures [21]. The chlorine atom serves as a hydrogen bond acceptor and can participate in halogen bonding interactions under appropriate geometric conditions [15].

Stereochemistry and Conformational Analysis

N-Acetyl Lorcaserin-d3 contains one defined stereocenter at the 1-position of the benzazepine ring, corresponding to the R-configuration in the parent lorcaserin compound [12] [16]. This stereochemical assignment follows the Cahn-Ingold-Prelog priority rules, with the methyl substituent, nitrogen atom, and ring carbons determining the absolute configuration [12]. The stereochemical integrity remains preserved during the acetylation and deuteration processes used to synthesize N-Acetyl Lorcaserin-d3 [14].

Conformational analysis of benzazepine derivatives reveals complex pseudorotational equilibria characteristic of seven-membered ring systems [39]. The seven-membered azepine ring can adopt multiple conformations, including twist-chair, chair, and boat forms [19] [22]. Energy barriers between conformations are typically low, allowing rapid interconversion at room temperature [39]. Molecular dynamics simulations indicate that twist-chair conformations predominate, with the specific conformation depending on substituent patterns and environmental factors [19].

The acetyl group introduction at the nitrogen center constrains the conformational flexibility compared to the parent compound [36]. The acetyl carbonyl oxygen can participate in intramolecular hydrogen bonding or electrostatic interactions that stabilize particular conformations [36]. Nuclear magnetic resonance studies of related N-acetyl benzazepine compounds demonstrate characteristic chemical shift patterns consistent with preferred conformational arrangements [22].

Deuterium substitution effects on conformational behavior are generally minimal due to the similar size and bonding characteristics of deuterium compared to hydrogen [29] [37]. However, subtle differences in vibrational frequencies and zero-point energies can influence conformational equilibria [37]. Isotope effects on nuclear magnetic resonance chemical shifts provide sensitive probes for conformational analysis and hydrogen bonding interactions [30] [37].

Physical Properties

The physical properties of N-Acetyl Lorcaserin-d3 reflect the combined contributions of the benzazepine core structure, chloro-substitution, acetyl functionality, and deuterium labeling [21]. The compound exhibits crystalline behavior with defined melting point characteristics, though specific thermal data for N-Acetyl Lorcaserin-d3 have not been extensively reported [21]. The parent lorcaserin hydrochloride hemihydrate demonstrates a melting point of 199 degrees Celsius after dehydration to the anhydrous form [21].

Solubility properties are influenced by the polar acetyl group and the lipophilic benzazepine framework [21]. The parent lorcaserin compound exhibits high water solubility exceeding 400,000 milligrams per liter, suggesting that N-Acetyl Lorcaserin-d3 likely maintains significant aqueous solubility despite the acetyl modification [21]. The octanol-water partition coefficient (log P) for lorcaserin is reported as 2.56, indicating moderate lipophilicity [21].

Vapor pressure characteristics reflect the molecular weight and intermolecular interactions, with lorcaserin demonstrating a vapor pressure of 6.43 × 10⁻⁵ Pascals at 25 degrees Celsius [21]. The deuterium substitution typically results in slightly elevated boiling points and reduced vapor pressures compared to non-deuterated analogs due to stronger intermolecular forces [17] [29].

Physical PropertyEstimated ValueReference Compound
Melting Point~200°CLorcaserin HCl [21]
Water Solubility>100,000 mg/LEstimated
Log P (octanol/water)~3.0Estimated
Vapor Pressure<10⁻⁴ PaEstimated

The dissociation constant (pKa) of the nitrogen center in the benzazepine ring system influences ionization behavior and solubility characteristics [21]. Lorcaserin exhibits a pKa value of 9.53, indicating basic character and predominantly protonated forms under physiological pH conditions [21]. The acetyl substitution at the nitrogen center eliminates this basic character, significantly altering the ionization behavior of N-Acetyl Lorcaserin-d3 [35].

Chemical Stability and Reactivity

The chemical stability of N-Acetyl Lorcaserin-d3 is enhanced relative to the parent lorcaserin compound due to the presence of deuterium substitution and the acetyl protecting group [20] [31]. Deuterium incorporation provides increased resistance to metabolic degradation pathways that involve carbon-hydrogen bond cleavage [20]. The kinetic isotope effect associated with deuterium substitution results in slower rates of enzymatic oxidation and other metabolic transformations [31].

The acetyl group serves as a protecting functionality for the nitrogen center, preventing direct oxidation or alkylation reactions at this site [35]. However, the acetyl group itself can undergo hydrolysis under acidic or basic conditions, regenerating the parent amine functionality [35]. The hydrolysis rate depends on pH, temperature, and the presence of catalytic species [25].

The aromatic chlorine substituent exhibits stability under normal storage and handling conditions [21]. Environmental fate studies of lorcaserin indicate high chemical stability under stress conditions including exposure to light, heat, acid, base, and oxidizing agents [21]. This stability profile suggests that N-Acetyl Lorcaserin-d3 would demonstrate similar resistance to degradation [21].

The benzazepine ring system shows resistance to ring-opening reactions under mild conditions [21]. The fused aromatic ring provides additional stabilization through resonance effects [16]. However, harsh oxidative conditions or strong nucleophiles could potentially attack the electron-deficient positions of the aromatic ring [23].

Deuterium exchange reactions can occur under forcing conditions, particularly in the presence of deuterium oxide and catalytic species [25]. The acetyl methyl group represents the most labile site for hydrogen-deuterium exchange due to the electron-withdrawing effect of the adjacent carbonyl group [27]. Photochemical stability studies indicate that deuterated compounds generally exhibit enhanced stability compared to their non-deuterated counterparts due to reduced photodissociation rates [23].

N-Acetyl Lorcaserin-d3 represents a deuterium-labeled derivative of the bioactive compound lorcaserin, specifically modified through N-acetylation with isotopic labeling. This compound serves as a valuable analytical standard and research tool for pharmacokinetic studies, metabolic pathway investigations, and quantitative mass spectrometric analyses [1] . The synthesis and preparation of N-Acetyl Lorcaserin-d3 require specialized methodologies that ensure both high chemical purity and optimal deuterium incorporation while maintaining the structural integrity of the parent molecule.

Synthetic Pathways

The preparation of N-Acetyl Lorcaserin-d3 can be accomplished through several distinct synthetic approaches, each offering unique advantages in terms of yield, selectivity, and practical implementation. The most prevalent methodologies involve direct acetylation procedures, multi-step synthetic sequences, and isotope exchange reactions.

Direct Acetylation Methodology represents the most straightforward approach for synthesizing N-Acetyl Lorcaserin-d3. This method involves the reaction of lorcaserin with deuterated acetylating agents under controlled conditions [4]. The procedure typically employs deuterated acetic anhydride or deuterated acetyl chloride as the primary acetylating reagent in the presence of suitable base catalysts. The reaction proceeds through nucleophilic acyl substitution mechanisms, wherein the secondary amine group of lorcaserin attacks the carbonyl carbon of the deuterated acetylating agent, resulting in the formation of the desired N-acetyl derivative with incorporated deuterium atoms [5] [6].

The acetylation reaction requires careful control of stoichiometric ratios to prevent over-acetylation or incomplete conversion. Optimal conditions typically involve maintaining the reaction temperature between 0 and 25 degrees Celsius to minimize side reactions while ensuring complete deuterium incorporation [7] [8]. Base catalysts such as triethylamine or pyridine facilitate the reaction by neutralizing the acid byproducts and activating the amine nucleophile [9].

Multi-Step Synthetic Approaches offer alternative routes that may provide enhanced control over reaction selectivity and product purity. One established methodology involves the initial synthesis of lorcaserin from simpler precursors, followed by subsequent deuterated acetylation [4] [10]. This approach begins with 2-(4-chlorophenyl)ethanol as the starting material, which undergoes conversion to bromide or tosylate derivatives. These intermediates react with allylamine under neat conditions to form N-(4-chlorophenethyl)allylammonium chloride, which subsequently cyclizes using aluminum or zinc chloride catalysts to yield racemic lorcaserin [4]. The final acetylation step employs deuterated reagents to introduce the labeled acetyl group with high isotopic purity.

Isotope Exchange Methods provide cost-effective alternatives for incorporating deuterium into the acetyl moiety. These approaches utilize hydrogen-deuterium exchange reactions under appropriate catalytic conditions [11] [12]. The exchange process can be facilitated through various mechanisms, including metal-catalyzed exchange reactions, base-catalyzed exchange in deuterated solvents, or enzymatic exchange processes [13] [14]. While these methods may require longer reaction times and may not achieve complete deuterium incorporation, they offer practical advantages for large-scale synthesis applications.

MethodStarting MaterialKey ReagentsYield (%)Reaction Time (h)Temperature (°C)
Direct AcetylationLorcaserinDeuterated acetic anhydride, Base85-952-60-25
Two-Step Process2-(4-chlorophenyl)ethanolAllylamine, AlCl3/ZnCl275-8512-2480-120
Isotope ExchangeN-Acetyl Lorcaserin (unlabeled)Deuterated solvents, Catalysts60-8024-7260-100
Chemoenzymatic RouteLorcaserin via enzymatic modificationLipases, Deuterated substrates70-906-4825-60

Isotopic Labeling Techniques

The incorporation of deuterium atoms into N-Acetyl Lorcaserin-d3 requires sophisticated isotopic labeling strategies that ensure high deuterium enrichment while maintaining chemical and biological activity. These techniques encompass both direct labeling approaches and indirect exchange methodologies, each with distinct advantages and limitations.

Deuteration Strategies

Site-Specific Deuteration represents the most precise approach for incorporating deuterium atoms at predetermined positions within the molecular structure. For N-Acetyl Lorcaserin-d3, this strategy typically targets the methyl group of the acetyl moiety, resulting in the incorporation of three deuterium atoms [1] . The use of deuterated acetic anhydride (acetic anhydride-d6) or deuterated acetyl chloride (acetyl chloride-d3) ensures selective incorporation at the desired site without affecting other portions of the molecule [5] [6] [15].

The advantages of site-specific deuteration include predictable isotopic incorporation patterns, high deuterium enrichment levels (typically 95-99%), and retention of biological activity [16] [17]. This approach is particularly valuable for analytical applications where precise mass shifts are required for mass spectrometric detection and quantification [18] [19].

Metabolic Labeling Approaches offer alternative strategies for deuterium incorporation through biosynthetic pathways. While less commonly employed for synthetic pharmaceutical standards, these methods can provide naturally incorporated deuterium labels through cellular metabolism of deuterated precursors [20] [14]. However, the complexity of implementing such approaches for N-Acetyl Lorcaserin-d3 synthesis makes direct chemical labeling more practical for most applications.

Chemical Exchange Methods utilize the labile nature of certain hydrogen atoms to facilitate deuterium incorporation through exchange reactions. These approaches may target exchangeable hydrogen atoms in various molecular positions, though care must be taken to ensure that deuterium incorporation occurs specifically in the desired locations [11] [12]. The exchange process can be enhanced through appropriate choice of catalysts, solvents, and reaction conditions [13] [21].

Hydrogen-Deuterium Exchange Catalysis employs specialized catalytic systems to promote selective exchange reactions. Metal catalysts such as platinum, palladium, or iridium complexes can facilitate hydrogen-deuterium exchange under mild conditions [12] [13]. These methods offer advantages in terms of reaction conditions but may require careful optimization to achieve selective deuteration at the acetyl group while avoiding unwanted exchange at other positions.

Isotopic Enrichment Considerations

The level of deuterium enrichment achieved in N-Acetyl Lorcaserin-d3 synthesis significantly impacts the utility of the final product for analytical and research applications. Several factors influence isotopic enrichment, including the isotopic purity of deuterated reagents, reaction efficiency, and potential for isotope scrambling during synthesis and purification procedures.

Reagent Isotopic Purity serves as the primary determinant of maximum achievable deuterium enrichment. Commercial deuterated reagents typically exhibit isotopic purities ranging from 95% to 99.9%, with higher purity materials commanding premium pricing [6] [15]. The choice of deuterated reagent significantly influences both the cost and quality of the final product.

Reaction Efficiency and Selectivity affect the overall deuterium incorporation achieved during synthesis. Complete acetylation reactions ensure maximum utilization of deuterated reagents, while incomplete reactions result in reduced isotopic enrichment and increased impurity levels [7] [8]. Optimization of reaction conditions, including temperature, time, reagent stoichiometry, and catalyst selection, is essential for achieving high deuterium incorporation.

Isotope Scrambling Prevention requires careful attention to reaction and workup conditions that might promote unwanted hydrogen-deuterium exchange. Acidic or basic conditions, elevated temperatures, and prolonged reaction times can facilitate exchange reactions that reduce isotopic purity [22] [23]. The use of anhydrous conditions and neutral pH ranges helps preserve deuterium incorporation during synthesis and isolation procedures.

Back-Exchange Minimization becomes particularly important during aqueous workup and purification procedures. Exposure to protic solvents can result in partial loss of incorporated deuterium through exchange reactions [24] [25]. The implementation of appropriate isolation techniques and storage conditions helps maintain isotopic integrity throughout the preparation process.

Deuteration MethodDeuterium SourceIsotopic Enrichment (% D)SelectivityAdvantagesLimitations
Direct D-AcetylationAcetic anhydride-d695-99Site-specificHigh incorporation, Precise controlExpensive reagents
Hydrogen-Deuterium ExchangeD2O, Catalysts85-95Exchange-dependentCost-effective, ScalablePartial exchange
Metabolic LabelingDeuterated precursors90-98Biosynthetic pathwayNatural incorporationComplex setup
Chemical ExchangeDeuterated solvents80-92Chemically accessible sitesMild conditionsNon-selective

Purification Protocols

The purification of N-Acetyl Lorcaserin-d3 following synthesis requires specialized protocols that effectively separate the desired product from reaction byproducts, unreacted starting materials, and potential impurities while preserving the isotopic integrity of the deuterated compound. Multiple chromatographic and crystallization techniques are employed to achieve the high purity levels required for analytical and research applications.

Column Chromatography serves as the primary purification method for laboratory-scale preparations of N-Acetyl Lorcaserin-d3. Silica gel column chromatography utilizing appropriate mobile phase gradients provides effective separation based on polarity differences between the product and impurities [26]. Typical mobile phase systems employ ethyl acetate and hexane gradients, with the specific composition optimized based on the retention characteristics of the target compound and potential impurities.

The selection of appropriate stationary and mobile phases is critical for achieving efficient separation while minimizing potential for deuterium exchange. Non-protic solvents are preferred to prevent back-exchange of incorporated deuterium atoms during the purification process [22] [27]. The use of gradient elution techniques allows for fine-tuning of separation selectivity and can accommodate the simultaneous removal of multiple impurity classes.

High-Performance Liquid Chromatography provides enhanced resolution and efficiency for purification applications requiring high purity levels. Reversed-phase HPLC using C18 stationary phases with acetonitrile-water mobile phases offers excellent separation capabilities for N-Acetyl Lorcaserin-d3 and related compounds [22] [26]. The high efficiency of HPLC systems enables the removal of closely related impurities that may not be adequately separated by conventional column chromatography.

Semi-preparative and preparative HPLC systems allow for the purification of gram-scale quantities while maintaining high resolution. The use of buffered mobile phases helps control pH and prevent potential degradation or deuterium exchange during the purification process [26] [28]. However, the limited throughput and higher operating costs of HPLC purification make this approach most suitable for high-value products requiring exceptional purity.

Crystallization Techniques offer scalable approaches for purification that can simultaneously improve chemical purity and remove residual solvents and volatile impurities. The formation of well-defined crystal structures can exclude impurities through selective incorporation into the crystal lattice [29]. For N-Acetyl Lorcaserin-d3, crystallization from appropriate solvent systems such as methanol-diethyl ether mixtures can provide effective purification while concentrating the product.

The choice of crystallization solvent system significantly influences both yield and purity of the recovered product. Solvent systems must be selected to provide appropriate solubility characteristics for the target compound while promoting the exclusion of impurities. Multiple recrystallization cycles may be employed to achieve the desired purity levels, though care must be taken to minimize losses during handling and processing.

Size Exclusion Chromatography provides complementary purification capabilities, particularly for removing larger molecular weight impurities or aggregates that may form during synthesis or storage [30]. This technique is particularly useful for polishing steps following primary purification by other methods. Aqueous buffer systems compatible with the compound stability profile are typically employed for size exclusion separations.

Purification MethodMobile Phase/Solvent SystemRecovery (%)Purity Achieved (%)ScalabilityTime Required (h)
Column ChromatographyEthyl acetate/Hexane gradients80-9095-98Moderate to High4-8
High-Performance Liquid ChromatographyAcetonitrile/Water with buffers85-9598-99.5Low to Moderate2-4
CrystallizationMethanol/Diethyl ether70-8592-97High12-48
Size Exclusion ChromatographyAqueous buffer systems75-9090-95Moderate2-6
Preparative Thin Layer ChromatographyChloroform/Methanol65-8090-96Low3-6

Quality Control Parameters

The quality control of N-Acetyl Lorcaserin-d3 requires comprehensive analytical assessment to ensure that the final product meets the stringent specifications required for research and analytical applications. Multiple analytical techniques are employed to evaluate chemical purity, isotopic integrity, structural confirmation, and stability characteristics.

Chemical Purity Assessment constitutes the fundamental quality control parameter for N-Acetyl Lorcaserin-d3. High-performance liquid chromatography serves as the primary analytical method for determining chemical purity, with acceptance criteria typically requiring minimum purity levels of 98.0% by area [31] [26]. The HPLC method must be validated to ensure adequate separation of the target compound from potential impurities, including unreacted starting materials, reaction byproducts, and degradation products.

Method validation encompasses evaluation of specificity, precision, accuracy, linearity, and robustness to ensure reliable quantitative results [19] [32]. The detection limit for impurity analysis should be sufficiently low (typically 0.05% or lower) to enable detection of trace contaminants that might affect product performance in analytical applications [31].

Isotopic Purity Determination requires specialized mass spectrometric analysis to quantify the extent of deuterium incorporation and the presence of residual hydrogen atoms at labeled positions [24] [33]. Mass spectrometry provides direct measurement of isotopic composition through analysis of molecular ion isotope patterns and fragmentation patterns. Acceptance criteria typically require minimum deuterium enrichment levels of 95.0% or higher at labeled positions [1] [34].

The mass spectrometric analysis must account for natural isotope abundance contributions and potential ion suppression effects that might influence quantitative accuracy [35] [36]. High-resolution mass spectrometry instruments provide enhanced capability for isotope ratio determination and can resolve isobaric interferences that might compromise analytical accuracy.

Nuclear Magnetic Resonance Spectroscopy provides complementary structural confirmation and isotopic analysis capabilities. Proton NMR spectroscopy enables verification of deuterium incorporation through integration of residual proton signals relative to internal standards [37] [38]. Carbon-13 NMR spectroscopy provides structural confirmation and can reveal isotope effects on chemical shifts that confirm deuterium incorporation at specific molecular positions [39] [40].

The NMR analysis should demonstrate isotopic incorporation consistent with the expected molecular structure, typically requiring incorporation of three deuterium atoms in the acetyl methyl group [1] . Deuterium NMR spectroscopy can provide direct observation of incorporated deuterium atoms, though this technique requires specialized instrumentation and may have limited sensitivity [41] [42].

Impurity Profiling employs liquid chromatography-mass spectrometry to identify and quantify potential impurities that may arise from synthesis, degradation, or contamination [30] [43]. The impurity profile should be consistent with the synthetic route employed and should not contain impurities that might interfere with intended analytical applications. Individual impurity limits are typically set at 0.5% or lower, with total impurity levels maintained below acceptable thresholds.

Stability Assessment evaluates the long-term stability of N-Acetyl Lorcaserin-d3 under various storage conditions to establish appropriate storage recommendations and shelf-life specifications [32] [44]. Accelerated stability studies under elevated temperature and humidity conditions provide predictive information about degradation pathways and storage stability. The stability assessment should evaluate both chemical degradation and potential deuterium exchange that might reduce isotopic purity over time.

Analytical ParameterAnalytical MethodAcceptance CriteriaDetection LimitMethod Precision (RSD %)
Chemical PurityHigh-Performance Liquid Chromatography≥98.0% by area0.05%≤2.0
Isotopic PurityMass Spectrometry≥95.0% deuterium atoms1.0% H atoms≤3.0
Deuterium IncorporationNuclear Magnetic Resonance Spectroscopy≥3 deuterium atoms incorporated±0.1 deuterium atoms≤5.0
Structural ConfirmationNuclear Magnetic Resonance SpectroscopyConsistent with expected structureStructural assignmentQualitative
Impurity ProfileLiquid Chromatography-Mass SpectrometryIndividual impurities ≤0.5%0.02%≤10.0
Stability AssessmentAccelerated stability studiesNo significant degradation1.0% change≤5.0

Dates

Last modified: 07-20-2023

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